molecular formula C13H14O3 B8657397 Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate

Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate

Cat. No. B8657397
M. Wt: 218.25 g/mol
InChI Key: FNPKLBWBVLXHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-[4-(cyclopropanecarbonyl)phenyl]acetate

InChI

InChI=1S/C13H14O3/c1-16-12(14)8-9-2-4-10(5-3-9)13(15)11-6-7-11/h2-5,11H,6-8H2,1H3

InChI Key

FNPKLBWBVLXHHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(=O)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 4-(cyclopropylcarbonyl)benzeneacetic acid in methanol (100 mL) containing concentrated sulfuric acid (10 drops). Stir 24 hours. Add triethylamine (2 mL) and concentrate the solution. Dissolve the residue in water/ethyl acetate. Wash the organic phase with saturated sodium hydrogen carbonate solution, dry over anhydrous magnesium sulfate and concentrate. Purify by silica gel chromatography (400 mL silica gel, 20% ethyl acetate/heptane as eluent) to give the title compound (4.6 g, 68%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.